molecular formula C14H11NO4 B8291367 Methyl 5-nitrobiphenyl-2-carboxylate

Methyl 5-nitrobiphenyl-2-carboxylate

Cat. No.: B8291367
M. Wt: 257.24 g/mol
InChI Key: BJQNGDRAUKDTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-nitrobiphenyl-2-carboxylate is an organic compound with the molecular formula C14H11NO4 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the benzene ring is substituted with a phenyl and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-nitrobiphenyl-2-carboxylate typically involves the esterification of 2-Phenyl-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions for several hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-nitrobiphenyl-2-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 2-Phenyl-4-nitrobenzoic acid and methanol.

    Reduction: 2-Phenyl-4-aminobenzoic acid methyl ester.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 5-nitrobiphenyl-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-nitrobiphenyl-2-carboxylate depends on the specific application. In medicinal chemistry, it may act as a prodrug, undergoing metabolic transformation to release the active compound. The nitro group can be reduced to an amino group, which can interact with biological targets such as enzymes or receptors. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may have biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-nitrobiphenyl-2-carboxylate is unique due to the presence of both the phenyl and nitro groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

methyl 4-nitro-2-phenylbenzoate

InChI

InChI=1S/C14H11NO4/c1-19-14(16)12-8-7-11(15(17)18)9-13(12)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

BJQNGDRAUKDTNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 2-chloro-4-nitrobenzoate (44.2 g, 205 mmol), phenylboronic acid (27.5 g, 226 mmol), sodium carbonate (2.0 M in water, 123 mL, 246 mmol), and bis(triphenylphosphine)palladium(II) chloride (2.8 g, 4 mmol) in dioxane (300 mL) was degassed by nitrogen, and heated at 90-95° C. for 20 hours. The reaction mixture was diluted with ether (500 mL) and ethyl actate (500 mL), washed with water (2 times, 200 mL each) and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue was recrystalized from hexane-ethyl acetate (1/1) to give 2-phenyl-4-nitrobenzoic acid methyl ester as a white solid (43.3 g). The mother liquid from the recrystalization was concentrated in vacuo, and the residue was purified by column chromataography (80:15:5 hexane-chloroform-ethyl acetate) to yield an additional 5.2 g of the desired compound (total yield 48.5 g, 92%). 1H NMR (300 MHz, CDCl3) δ 8.25 (d, 1H), 8.24 (dd, 1H), 7.94 (dd, 1H), 7.44 (m, 3H), 7.35 (m, 2H), 3.67 (s, 3H).
Quantity
44.2 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
123 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
catalyst
Reaction Step One

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